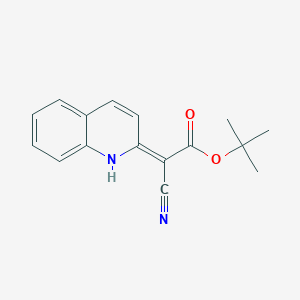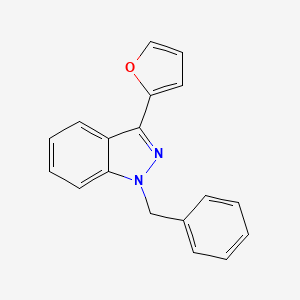![molecular formula C11H14N4O4 B11850378 2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol) CAS No. 62194-98-3](/img/structure/B11850378.png)
2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include the use of microwave irradiation to achieve high yields in a short amount of time .
Industrial Production Methods
The use of solid support catalysts such as Al2O3 and TiCl4 can also be considered for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
Aplicaciones Científicas De Investigación
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It can also modulate calcium channels, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprione: A drug used for heart failure.
Uniqueness
What sets 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol apart from these similar compounds is its unique combination of a nitro group and diethanol moiety, which may confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
62194-98-3 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H14N4O4/c16-7-5-13(6-8-17)10-11(15(18)19)14-4-2-1-3-9(14)12-10/h1-4,16-17H,5-8H2 |
Clave InChI |
RCUZRCKJJOXMSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)

![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)



